molecular formula C13H8BrClN2O3 B11026984 2-bromo-N-(4-chloro-3-nitrophenyl)benzamide

2-bromo-N-(4-chloro-3-nitrophenyl)benzamide

Cat. No.: B11026984
M. Wt: 355.57 g/mol
InChI Key: AHTFCMSAJLFJAM-UHFFFAOYSA-N
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Description

2-bromo-N-(4-chloro-3-nitrophenyl)benzamide is an organic compound with the molecular formula C13H8BrClN2O3. It is a derivative of benzamide, characterized by the presence of bromine, chlorine, and nitro functional groups on the aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-chloro-3-nitrophenyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-chloro-3-nitrophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-N-(4-chloro-3-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-chloro-3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(4-chloro-3-nitrophenyl)benzamide is unique due to the presence of both electron-withdrawing (nitro and chloro) and electron-donating (bromo) groups on the aromatic rings. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H8BrClN2O3

Molecular Weight

355.57 g/mol

IUPAC Name

2-bromo-N-(4-chloro-3-nitrophenyl)benzamide

InChI

InChI=1S/C13H8BrClN2O3/c14-10-4-2-1-3-9(10)13(18)16-8-5-6-11(15)12(7-8)17(19)20/h1-7H,(H,16,18)

InChI Key

AHTFCMSAJLFJAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br

Origin of Product

United States

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